molecular formula C16H15NO5 B8631624 4-(Benzyloxy)-5-ethoxy-2-nitrobenzaldehyde CAS No. 55149-80-9

4-(Benzyloxy)-5-ethoxy-2-nitrobenzaldehyde

Cat. No. B8631624
M. Wt: 301.29 g/mol
InChI Key: QUWOKVSFMZKNLE-UHFFFAOYSA-N
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Patent
US08318785B2

Procedure details

4-Benzyloxy-3-ethoxy-benzaldehyde (20 g) was dissolved in dichloromethane (100 ml) and a solution of nitric acid in dichloromethane (2M, 200 ml) was gradually added at a temperature under 30° C. The solution was stirred at room temperature for 10 min and then it was poured into ice-cold water. The organic phase was washed with 1M sodium hydroxide and water and then it was dried and evaporated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][C:10]=1[O:17][CH2:18][CH3:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:20]([O-])([OH:22])=[O:21]>ClCCl>[CH2:1]([O:8][C:9]1[C:10]([O:17][CH2:18][CH3:19])=[CH:11][C:12]([CH:13]=[O:14])=[C:15]([N+:20]([O-:22])=[O:21])[CH:16]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=O)C=C1)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
it was poured into ice-cold water
WASH
Type
WASH
Details
The organic phase was washed with 1M sodium hydroxide and water
CUSTOM
Type
CUSTOM
Details
it was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=O)C=C1OCC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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